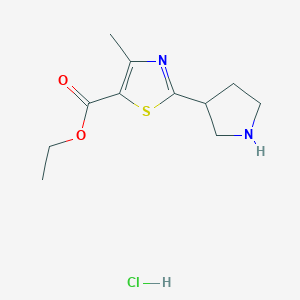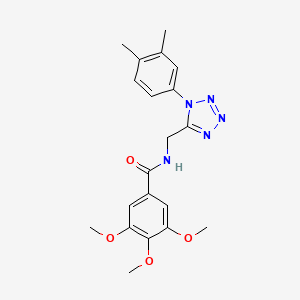
7-methyl-1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
The exact mass of the compound 7-methyl-1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-methyl-1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research on compounds structurally related to 7-methyl-1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has demonstrated notable antibacterial properties. For instance, studies have revealed that pyridonecarboxylic acids, sharing a core structure with this compound, exhibit significant in vitro and in vivo antibacterial activity. These findings underscore the potential of such naphthyridine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Cytotoxic Activity for Cancer Therapy
Derivatives of benzo[b][1,6]naphthyridines, including those structurally similar to the compound , have been synthesized and tested for cytotoxic activity against cancer cell lines such as murine P388 leukemia and Lewis lung carcinoma. These studies have identified compounds with potent cytotoxicity, indicating potential applications in cancer therapy (Deady et al., 2005; Deady et al., 2003).
Synthesis and Antimicrobial Properties
Research into chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides has led to the synthesis of new compounds with incorporated peptide linkages, showcasing antimicrobial properties. This underscores the versatility of naphthyridine derivatives in synthesizing compounds with potential pharmaceutical applications (Khalifa et al., 2016).
NK(1) Receptor Antagonism for Bladder Function Disorders
Studies on axially chiral 1,7-naphthyridine-6-carboxamide derivatives have revealed their effectiveness as NK(1) receptor antagonists. Such compounds have demonstrated significant in vitro and in vivo antagonistic activities, offering insights into their therapeutic potential for treating bladder function disorders (Natsugari et al., 1999).
Novel Heterocyclic Systems and Synthesis Methods
Research has also focused on the development of novel annulated products from aminonaphthyridinones, exploring new pathways for synthesizing heterocyclic systems. Such studies contribute to the expansion of synthetic methodologies and the discovery of new compounds with potential pharmaceutical applications (Deady & Devine, 2006).
Propiedades
IUPAC Name |
7-methyl-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-8-11-19(12-9-17)14-27-23(31)16-30-15-22(26(33)29-20-6-4-3-5-7-20)24(32)21-13-10-18(2)28-25(21)30/h3-13,15H,14,16H2,1-2H3,(H,27,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRHQMUGIJZEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid](/img/structure/B2683276.png)
![5-methyl-11-oxo-N-phenyl-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2683278.png)

![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride](/img/no-structure.png)
![[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2683282.png)

![8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2683285.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683287.png)
![2-[[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2683290.png)
![5-(4-chlorobenzyl)-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2683291.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2683292.png)
![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2683293.png)
